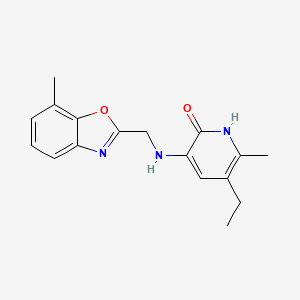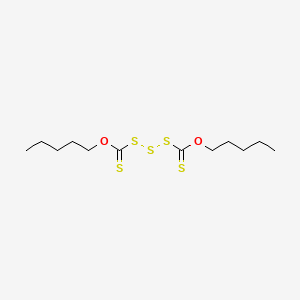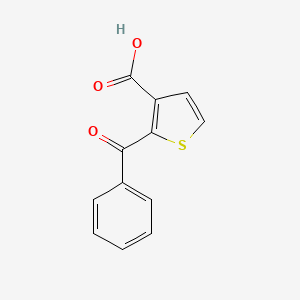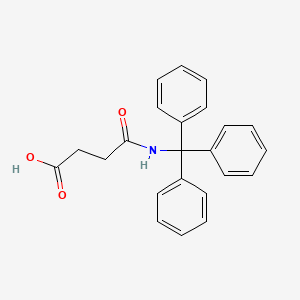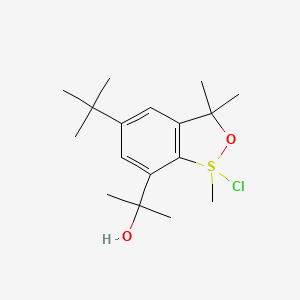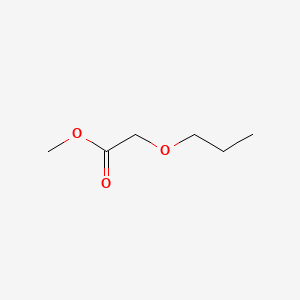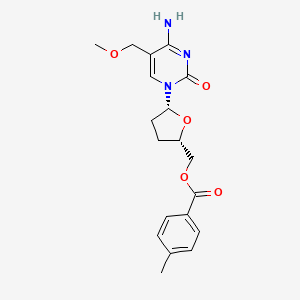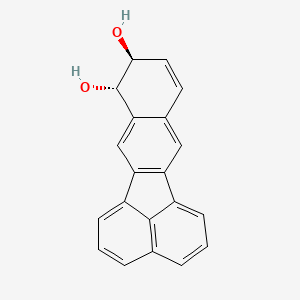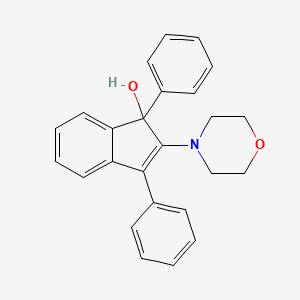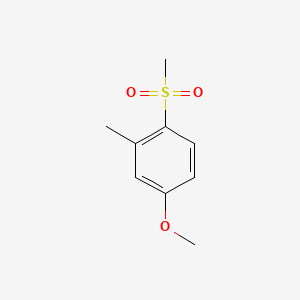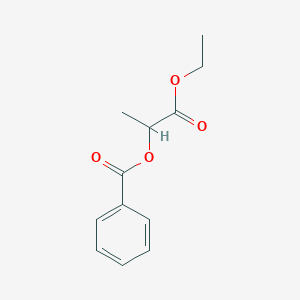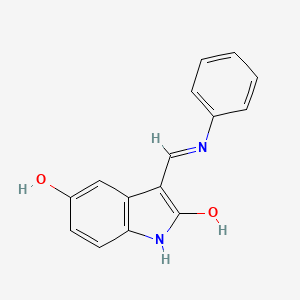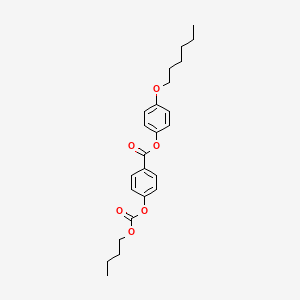
p-Hexyloxyphenyl p-butoxycarbonyloxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Hexyloxyphenyl p-butoxycarbonyloxybenzoate: is an aromatic ester compound with the molecular formula C24H30O6. This compound is known for its unique structural properties and is often used in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-Hexyloxyphenyl p-butoxycarbonyloxybenzoate typically involves the esterification of p-hexyloxyphenol with p-butoxycarbonyloxybenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through recrystallization from a suitable solvent such as ethyl acetate .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: p-Hexyloxyphenyl p-butoxycarbonyloxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: p-Hexyloxyphenyl p-butoxycarbonyloxybenzoate is used as a precursor in the synthesis of liquid crystalline materials. These materials have applications in display technologies and optical devices .
Biology and Medicine: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies. It is also investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of other complex organic compounds .
Mécanisme D'action
The mechanism of action of p-Hexyloxyphenyl p-butoxycarbonyloxybenzoate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The aromatic ester group plays a crucial role in its binding affinity and specificity. The pathways involved in its mechanism of action include signal transduction pathways that regulate cellular processes .
Comparaison Avec Des Composés Similaires
- p-Butoxyphenyl p-hexyloxybenzoate
- p-Hexyloxyphenyl p-octyloxybenzoate
- p-Hexyloxyphenyl p-decyloxybenzoate
Comparison: p-Hexyloxyphenyl p-butoxycarbonyloxybenzoate is unique due to its specific ester linkage and the length of its alkyl chains. Compared to p-butoxyphenyl p-hexyloxybenzoate, it has a different arrangement of alkyl groups, which can influence its physical and chemical properties. The longer alkyl chains in p-hexyloxyphenyl p-octyloxybenzoate and p-hexyloxyphenyl p-decyloxybenzoate can result in different solubility and melting points .
Propriétés
Numéro CAS |
33926-43-1 |
|---|---|
Formule moléculaire |
C24H30O6 |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
(4-hexoxyphenyl) 4-butoxycarbonyloxybenzoate |
InChI |
InChI=1S/C24H30O6/c1-3-5-7-8-18-27-20-13-15-21(16-14-20)29-23(25)19-9-11-22(12-10-19)30-24(26)28-17-6-4-2/h9-16H,3-8,17-18H2,1-2H3 |
Clé InChI |
JGIGIJOKCRRGDY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


